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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-piperidinemethanol, a readily available piperidine derivative, has

emerged as a valuable and versatile building block in medicinal chemistry. Its inherent

structural features, including a chiral center, a tertiary amine, and a primary alcohol, provide a

unique three-dimensional framework that is amenable to diverse chemical modifications. This

allows for the systematic exploration of structure-activity relationships (SAR) and the

optimization of pharmacokinetic and pharmacodynamic properties. This technical guide

provides a comprehensive overview of the synthesis, key applications, and biological

significance of 1-Methyl-3-piperidinemethanol in the development of novel therapeutics, with

a focus on its role in antitubercular agents and opioid receptor modulators.

Physicochemical Properties of 1-Methyl-3-
piperidinemethanol
A solid understanding of the physicochemical properties of a building block is crucial for its

effective utilization in drug design and synthesis.
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Property Value Reference

CAS Number 7583-53-1 [1][2]

Molecular Formula C₇H₁₅NO [1][2]

Molecular Weight 129.20 g/mol [2]

Appearance Colorless to yellow liquid [3]

Boiling Point 114 °C at 20 mmHg [3]

Density 0.98 g/mL [3]

IUPAC Name
(1-methylpiperidin-3-

yl)methanol
[2]

Synonyms

1-Methyl-3-

hydroxymethylpiperidine, 3-

Hydroxymethyl-1-

methylpiperidine

[1]

Synthesis of 1-Methyl-3-piperidinemethanol
Derivatives
The functional groups of 1-Methyl-3-piperidinemethanol offer multiple avenues for synthetic

elaboration. The primary alcohol can be readily converted into ethers, esters, or other

functional groups, while the tertiary amine can participate in salt formation. More commonly, the

core piperidine scaffold is constructed and subsequently functionalized.

General Experimental Protocols
Protocol 1: N-Alkylation of 3-Piperidinemethanol via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 3-

piperidinemethanol derivatives, including 1-Methyl-3-piperidinemethanol.

Materials:

3-Piperidinemethanol
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Aldehyde or Ketone (e.g., Formaldehyde for methylation)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic amount)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-piperidinemethanol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in

DCM.

Add a catalytic amount of acetic acid to the solution.

Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium

intermediate.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography to yield the desired N-alkylated

product.

Protocol 2: Synthesis of 1-((1-methylpiperidin-3-yl)methyl)-3-methyl-1H-indole

This one-pot reaction exemplifies the use of 1-Methyl-3-piperidinemethanol in the synthesis

of indole derivatives with potential anticancer activity.[4]

Materials:

3-Methylindole

Formaldehyde (37% solution)

1-Methyl-3-piperidinemethanol

Ethanol

Procedure:

Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of ethanol in a round-bottom flask.

Add formaldehyde 37% (3 mmol) and 1-Methyl-3-piperidinemethanol (2.2 mmol) to the

solution.

Reflux the reaction mixture for 4–6 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry
The 1-Methyl-3-piperidinemethanol scaffold is a key component in a variety of biologically

active molecules. Two prominent areas of application are in the development of antitubercular

agents and opioid receptor modulators.
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Antitubercular Agents: MenA Inhibitors
Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of

Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] 1,4-dihydroxy-2-

naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway and represents a

promising target for novel antitubercular drugs.[6]

Derivatives of 1-Methyl-3-piperidinemethanol have been explored as potent inhibitors of

MenA. The piperidine moiety often serves as a central scaffold to orient other functional groups

for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) of Piperidine-based MenA Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit

MenA and the growth of M. tuberculosis. The general structure involves a central piperidine ring

with substitutions at the 1 and 4 positions. While not directly incorporating the 1-methyl-3-

methanol substitution pattern, these studies highlight the importance of the piperidine core in

this class of inhibitors.
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Compound R1 R2 MenA IC₅₀ (µM)
M.
tuberculosis
MIC (µM)

1 4-chlorobenzoyl

4-

(methyl(propyl)a

mino)benzyl

0.5 1.25

2 3-phenoxyphenyl

4-

(methyl(propyl)a

mino)benzyl

>100 >100

3

3-(4-

chlorobenzyl)phe

nyl

4-

(methyl(propyl)a

mino)benzyl

50 25

4 2-naphthyl

4-

(methyl(propyl)a

mino)benzyl

12.5 6.25

5 4-chlorophenyl

4-

(methyl(propyl)a

mino)benzyl

25 12.5

6 4-bromophenyl

4-

(methyl(propyl)a

mino)benzyl

12.5 6.25

Data adapted from a study on MenA inhibitors.

The data suggests that a lipophilic group at the R1 position and an amino-substituted benzyl

group at R2 are favorable for activity.

Menaquinone Biosynthesis Pathway in Mycobacterium tuberculosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042729#1-methyl-3-piperidinemethanol-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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